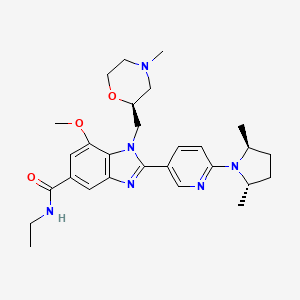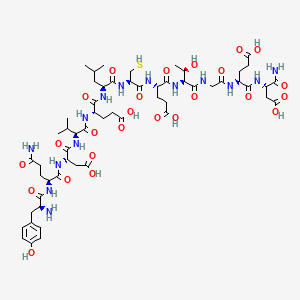
Nangibotide scrambled peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nangibotide scrambled peptide is a control peptide composed of the same amino acids as nangibotide but arranged in a random sequenceIt has been studied for its potential therapeutic effects in various inflammatory conditions, including osteoarthritis and septic shock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nangibotide scrambled peptide is synthesized chemically using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
The industrial production of this compound follows a similar SPPS approach. The process is optimized for high yield and purity, ensuring that the final product is endotoxin-free and homogeneous. The peptide is purified using preparative high-performance liquid chromatography (HPLC) and validated by mass spectrometry (MS) and analytical HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
Nangibotide scrambled peptide can undergo various chemical reactions, including:
Oxidation: The presence of cysteine in the peptide sequence allows for the formation of disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues in the peptide can be modified through substitution reactions to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with functional groups or labels.
Wissenschaftliche Forschungsanwendungen
Nangibotide scrambled peptide has been utilized in various scientific research applications, including:
Chemistry: As a control peptide in studies investigating the chemical properties and reactivity of nangibotide.
Biology: To study the role of specific amino acid sequences in biological processes and protein interactions.
Medicine: As a control in preclinical studies evaluating the therapeutic potential of nangibotide in inflammatory conditions such as osteoarthritis and septic shock
Industry: In the development of peptide-based therapeutics and diagnostic tools
Wirkmechanismus
Nangibotide scrambled peptide serves as a control and does not exhibit the same biological activity as nangibotide. Nangibotide itself targets the triggering receptor expressed on myeloid cells-1 (TREM-1), inhibiting its activation and subsequent inflammatory signaling pathways. This inhibition prevents the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing systemic inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nangibotide (LR12): The parent peptide with anti-inflammatory properties.
TREM-1 Inhibitors: Other peptides or small molecules targeting TREM-1 to modulate immune responses
Uniqueness
Nangibotide scrambled peptide is unique in its use as a control peptide, providing a baseline for comparison in studies involving nangibotide. Its random sequence ensures that it does not interfere with the biological pathways targeted by nangibotide, making it an essential tool in scientific research .
Eigenschaften
Molekularformel |
C57H86N14O25S |
|---|---|
Molekulargewicht |
1399.4 g/mol |
IUPAC-Name |
(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C57H86N14O25S/c1-24(2)18-35(53(92)69-37(23-97)55(94)64-33(13-17-42(80)81)52(91)71-46(26(5)72)56(95)61-22-39(75)62-30(11-15-40(76)77)49(88)66-34(47(60)86)20-43(82)83)67-51(90)32(12-16-41(78)79)65-57(96)45(25(3)4)70-54(93)36(21-44(84)85)68-50(89)31(10-14-38(59)74)63-48(87)29(58)19-27-6-8-28(73)9-7-27/h6-9,24-26,29-37,45-46,72-73,97H,10-23,58H2,1-5H3,(H2,59,74)(H2,60,86)(H,61,95)(H,62,75)(H,63,87)(H,64,94)(H,65,96)(H,66,88)(H,67,90)(H,68,89)(H,69,92)(H,70,93)(H,71,91)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,84,85)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,37+,45+,46+/m1/s1 |
InChI-Schlüssel |
FUSHTOUFDDHKHK-HWVNQJRZSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


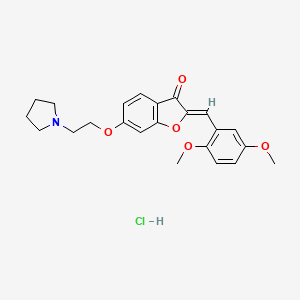
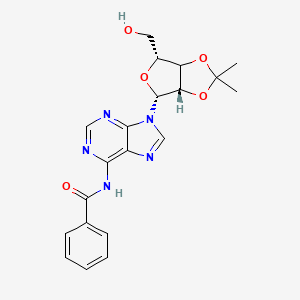


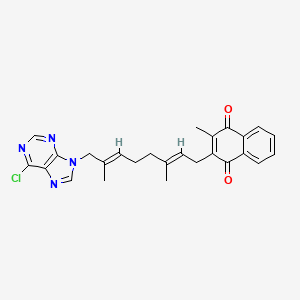
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

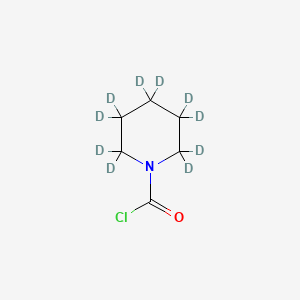
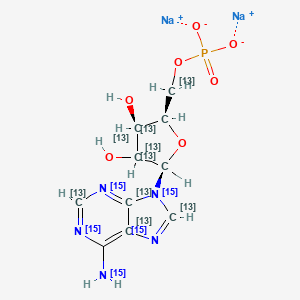
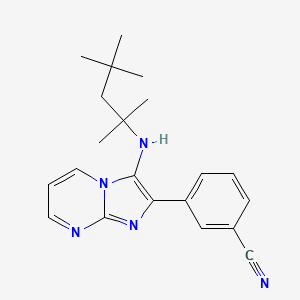
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
